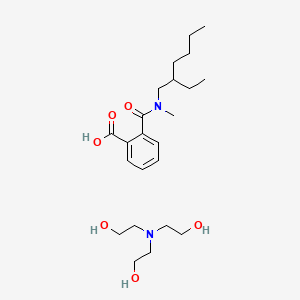
Einecs 302-456-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 302-456-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which serves as a reference for regulatory and safety purposes.
Analyse Des Réactions Chimiques
Einecs 302-456-9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being replaced .
Applications De Recherche Scientifique
Einecs 302-456-9 has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be employed in studies related to cellular processes or biochemical pathways. In medicine, the compound might be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications could include its use in the production of materials, coatings, or other commercial products .
Comparaison Avec Des Composés Similaires
Einecs 302-456-9 can be compared with other similar compounds listed in the EINECS inventory. Similar compounds may share structural features, functional groups, or chemical properties. this compound may exhibit unique characteristics that distinguish it from other substances. These unique features could include its reactivity, stability, or specific applications in research and industry. Some similar compounds in the EINECS inventory include amyl nitrite (Einecs 203-770-8), bismuth tetroxide (Einecs 234-985-5), and mercurous oxide (Einecs 239-934-0) .
Propriétés
| 94109-18-9 | |
Formule moléculaire |
C17H25NO3.C6H15NO3 C23H40N2O6 |
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-[2-ethylhexyl(methyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C17H25NO3.C6H15NO3/c1-4-6-9-13(5-2)12-18(3)16(19)14-10-7-8-11-15(14)17(20)21;8-4-1-7(2-5-9)3-6-10/h7-8,10-11,13H,4-6,9,12H2,1-3H3,(H,20,21);8-10H,1-6H2 |
Clé InChI |
RHKSXKSWCDDUKD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CN(C)C(=O)C1=CC=CC=C1C(=O)O.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


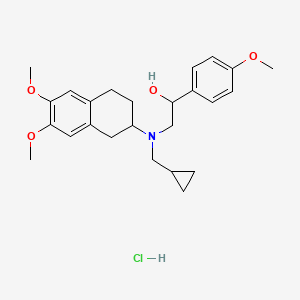


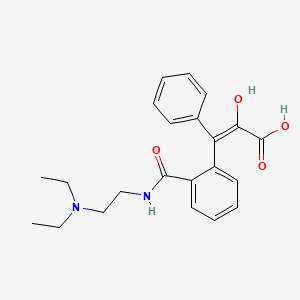

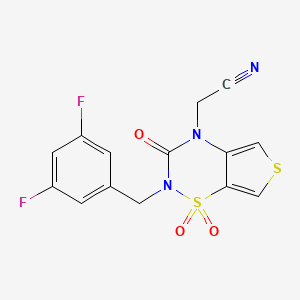



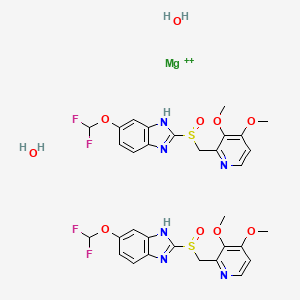


![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)
